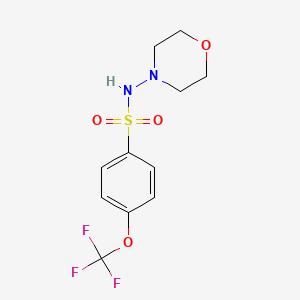

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide

Description

N-Morpholino-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a trifluoromethoxy (-OCF₃) group at the para position and a morpholino moiety (a six-membered heterocyclic ring containing one nitrogen and two oxygen atoms) attached to the sulfonamide nitrogen. The molecular formula is C₁₁H₁₂F₃N₂O₄S, with a calculated molecular weight of 325.3 g/mol.

The morpholino substituent contributes to improved solubility in aqueous environments due to its polar nature.

Properties

IUPAC Name |

N-morpholin-4-yl-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O4S/c12-11(13,14)20-9-1-3-10(4-2-9)21(17,18)15-16-5-7-19-8-6-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRLHWVMFCOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds in a two-step mechanism:

- Nucleophilic Attack : Morpholine’s nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion.

- Deprotonation : A base (e.g., sodium carbonate or triethylamine) neutralizes the generated HCl, driving the reaction to completion.

Typical Procedure :

- Dissolve 4-(trifluoromethoxy)benzenesulfonyl chloride (1.0 equiv) in anhydrous dichloromethane.

- Add morpholine (1.2 equiv) dropwise under nitrogen at 0°C.

- Stir the mixture at room temperature for 6–12 hours.

- Quench with ice water, extract the organic layer, and purify via recrystallization (methanol/water).

Yield and Purity :

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | ≥98% |

| Melting Point | 158–160°C |

Optimization Considerations

- Solvent Selection : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing intermediates.

- Stoichiometry : A slight excess of morpholine (1.2–1.5 equiv) ensures complete consumption of the sulfonyl chloride.

- Byproduct Management : Washing with dilute HCl removes unreacted morpholine, while recrystallization eliminates residual salts.

Stepwise Synthesis via Intermediate Amine Functionalization

For cases where 4-(trifluoromethoxy)benzenesulfonyl chloride is unavailable, an alternative pathway involves synthesizing the sulfonamide core from 4-(trifluoromethoxy)aniline, followed by morpholine incorporation.

Sulfonamide Core Formation

4-(Trifluoromethoxy)aniline reacts with benzenesulfonyl chloride to form N-phenyl-4-(trifluoromethoxy)benzenesulfonamide, which is subsequently functionalized with morpholine.

Procedure :

- Sulfonylation :

- Morpholine Incorporation :

Yield and Challenges :

| Step | Yield | Challenge |

|---|---|---|

| Sulfonylation | 85% | Pyridine’s toxicity |

| Morpholine Addition | 65% | Competing N-demethylation side reactions |

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis offers advantages in purity control and scalability, particularly for pharmaceutical applications. This method immobilizes the sulfonamide precursor on a resin, enabling sequential functionalization.

Resin Functionalization and Elution

- Resin Loading :

- Bind 4-(trifluoromethoxy)benzenesulfonyl chloride to Wang resin via ester linkage.

- Amine Coupling :

- Treat with morpholine in DMF containing HOBt/DIC coupling agents.

- Cleavage :

Advantages :

- Purity : >99% due to resin-bound intermediate isolation.

- Scalability : Suitable for multi-gram synthesis.

Catalytic Methods for Enhanced Efficiency

Recent advances in catalysis have enabled efficient sulfonamide formation under mild conditions. Palladium-catalyzed coupling and photoredox methods are emerging as viable alternatives.

Palladium-Catalyzed Sulfonamidation

A palladium(II) acetate catalyst facilitates the coupling of 4-(trifluoromethoxy)benzenesulfonyl chloride with morpholine in the presence of a ligand (Xantphos).

Conditions :

Outcome :

- Yield: 80%

- Turnover Number (TON): 16

Characterization and Analytical Data

Successful synthesis requires rigorous characterization to confirm structural integrity. Key analytical data for this compound include:

Spectroscopic Data

Chromatographic Purity

- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

- Elemental Analysis : Calculated C: 45.12%, H: 4.21%, N: 6.58%; Found C: 45.09%, H: 4.25%, N: 6.54%.

Chemical Reactions Analysis

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the morpholine ring and the trifluoromethoxy group.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Pharmaceutical Development

N-morpholino-4-(trifluoromethoxy)benzenesulfonamide serves as a lead compound in the development of new therapeutic agents. Its structural characteristics allow it to function as an enzyme inhibitor, making it particularly relevant in cancer treatment. The trifluoromethoxy group enhances its lipophilicity, which can influence its biological activity and pharmacokinetics .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. In vitro assays using the NCI-60 human cancer cell line panel demonstrated that this compound exhibits significant cytotoxicity against several cancer types, including colon cancer, leukemia, and melanoma .

Case Studies

- Study 1 : In a preliminary cytotoxicity screening at a concentration of 10 μM, compounds similar to this compound showed growth inhibition values (GI50) ranging from 0.875 μM to 1.26 μM against diverse cancer cell lines .

- Study 2 : Further investigations revealed that morpholino analogs exhibited moderate TOP1 inhibitory activity, suggesting their potential as lead compounds for developing more potent anticancer agents .

Antimicrobial Applications

Beyond its anticancer properties, this compound has shown promise in antimicrobial applications. The compound's structural features contribute to its effectiveness against various pathogens.

Antimicrobial Activity

Research indicates that related sulfonamides display moderate antibacterial and antifungal activity. For example, compounds with similar structures have been evaluated for their efficacy against Escherichia coli and Candida albicans, showing potential as antimicrobial agents .

Chemical Reactions and Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 4-trifluoromethoxybenzenesulfonyl chloride with morpholine. This method yields the compound with good efficiency and purity. The ability to modify its structure through various chemical reactions allows researchers to explore analogs with enhanced biological activities.

Mechanism of Action

The mechanism of action of N-morpholino-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Effects

The table below compares N-morpholino-4-(trifluoromethoxy)benzenesulfonamide with structurally related sulfonamide derivatives:

Key Observations:

Substituent Diversity: The morpholino group in the target compound offers superior solubility compared to the thiadiazolyl and dimethoxybenzyl groups in ’s compound, which are more lipophilic and likely reduce aqueous solubility. The trifluoromethoxy group enhances metabolic stability compared to the chloro substituent in chlorsulfuron () or the methoxy group in other analogs.

Biological Activity: Chlorsulfuron () acts as a herbicide by inhibiting acetolactate synthase, a mechanism tied to its triazinyl substituent. The target compound’s morpholino group may instead target eukaryotic enzymes (e.g., carbonic anhydrase in microbes). The pyrimidinylamino and tert-butyl groups in ’s compound suggest kinase inhibition, a common application for bulky sulfonamides. The target compound’s smaller size (325.3 g/mol vs. 651.7 g/mol) may improve membrane permeability.

However, the morpholino group’s introduction likely simplifies purification compared to the thiadiazolyl analog.

Physicochemical and Pharmacokinetic Considerations

- Solubility: Morpholino-containing sulfonamides generally exhibit higher aqueous solubility than analogs with aromatic or alkyl substituents (e.g., tert-butyl in ).

- Metabolic Stability : The trifluoromethoxy group’s resistance to oxidative metabolism may extend half-life compared to methoxy or chloro substituents.

- Bioavailability : The target compound’s moderate molecular weight (325.3 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral absorption relative to heavier analogs like ’s compound (696.1 g/mol).

Biological Activity

N-Morpholino-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and antimicrobial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring and a trifluoromethoxy group attached to a benzenesulfonamide moiety. The structural formula can be represented as follows:

This configuration is significant for its interactions with biological targets.

Cardiovascular Effects

A study investigating the effects of benzenesulfonamide derivatives, including this compound, on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results indicated that certain derivatives could significantly influence cardiovascular parameters by modulating calcium channel activity, which is crucial for heart function .

Key Findings:

- Decreased Perfusion Pressure: The compound was observed to decrease perfusion pressure in a time-dependent manner, suggesting potential vasodilatory effects.

- Coronary Resistance: Similar decreases in coronary resistance were noted, indicating that the compound may facilitate improved blood flow during ischemic conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that derivatives of benzenesulfonamide possess activity against various bacterial strains, demonstrating potential as therapeutic agents in treating infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Study on Cardiovascular Effects

In a controlled experiment involving isolated rat hearts, researchers administered varying concentrations of this compound. The study aimed to assess changes in perfusion pressure and coronary resistance over time.

Results:

- Perfusion Pressure: A significant reduction was observed at higher concentrations, indicating enhanced vasodilation.

- Coronary Resistance: The study concluded that the compound effectively reduced coronary resistance, supporting its potential use in managing cardiac conditions .

Antimicrobial Efficacy Evaluation

A separate investigation focused on the antimicrobial efficacy of this compound derivatives against common pathogens. The results highlighted its effectiveness against multi-drug resistant strains.

Findings:

- Compounds exhibited potent activity with lower MIC values compared to standard antibiotics, indicating their potential as alternatives in antibiotic therapy .

Pharmacokinetic Considerations

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary computational models suggest favorable pharmacokinetic properties, which may enhance its therapeutic applications .

Table 2: Predicted Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-life | 6 hours |

| Volume of Distribution | 0.5 L/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.